molecular formula C12H14N2S B13073012 2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

Cat. No.: B13073012
M. Wt: 218.32 g/mol
InChI Key: XJIVOSRIXZEQKU-UHFFFAOYSA-N
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Description

2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline (CAS: 1481963-80-7) is a substituted aniline derivative featuring a 2-methylphenyl group attached to an amine, which is further substituted with a 1-(1,3-thiazol-2-yl)ethyl moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, contributes to the compound’s electronic and steric properties. This structure is of interest in medicinal and materials chemistry due to the prevalence of thiazoles in bioactive molecules .

Key structural attributes include:

  • Aniline backbone: A benzene ring with a methyl group at the 2-position.
  • Thiazole substitution: The ethyl linker connects the aniline nitrogen to the 2-position of the thiazole ring.
  • Molecular weight: Estimated at ~259.35 g/mol (based on formula C₁₂H₁₃N₂S).

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline

InChI

InChI=1S/C12H14N2S/c1-9-5-3-4-6-11(9)14-10(2)12-13-7-8-15-12/h3-8,10,14H,1-2H3

InChI Key

XJIVOSRIXZEQKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(C)C2=NC=CS2

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the aniline moiety and the thiazole ring:

Reaction Type Reagents/Conditions Products
Amine Oxidation H₂O₂ in acetic acid, 60–80°CFormation of nitroso or nitro derivatives.
Thiazole Oxidation KMnO₄ in acidic mediumSulfur oxidation to sulfoxide or sulfone.
  • Oxidation of the methyl group on the aniline ring is sterically hindered, favoring reactions at the nitrogen or thiazole sulfur.

  • Thiazole oxidation typically requires strong oxidants like KMnO₄, with yields dependent on reaction time and temperature.

Reduction Reactions

Reductive pathways target the thiazole ring and the ethyl linker:

Reaction Type Reagents/Conditions Products
Thiazole Reduction NaBH₄ in ethanol, 25°CPartial saturation of thiazole double bonds.
Amine Reduction LiAlH₄ in THF, refluxDeamination to form secondary amines.
  • The ethyl group between thiazole and aniline remains stable under mild reductive conditions but may fragment with stronger agents like LiAlH₄.

Substitution Reactions

Electrophilic substitution occurs preferentially on the aniline ring due to its electron-donating methyl and amine groups:

Reaction Type Reagents/Conditions Products
Halogenation Br₂ in CHCl₃, 0°CPara-brominated aniline derivatives.
Nitration HNO₃/H₂SO₄, 50°CMeta-nitro products (methyl directs position).
  • Thiazole participates in nucleophilic substitution at the 2-position when treated with alkyl halides (e.g., CH₃I in DMF) .

Condensation and Cyclization

The amine group facilitates condensation with carbonyl compounds:

Reaction Type Reagents/Conditions Products
Schiff Base Formation Benzaldehyde, EtOH, Δ Imine-linked thiazole-aniline conjugates.
Thiazolidinone Synthesis CS₂, KOH, reflux Cyclized thiazolidinone derivatives.
  • Condensation with thiourea derivatives yields fused heterocycles like imid

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry.

Anticancer Activity
Research has shown that derivatives containing the thiazole moiety can exhibit significant anticancer properties. For instance, compounds synthesized from thiazole have been tested against various cancer cell lines, demonstrating promising results. One study reported that certain thiazole derivatives exhibited IC50 values indicating effective cytotoxicity against human lung adenocarcinoma cells (A549) and glioblastoma cells (U251) . The structural features of these compounds appear to play a crucial role in their activity, with specific substitutions enhancing their efficacy.

Antimicrobial Properties
Another important application of 2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is its potential as an antimicrobial agent. Various thiazole derivatives have been synthesized and screened for antibacterial and antifungal activities. For example, a novel series of thiazole derivatives demonstrated good antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups was found to be essential for enhancing antimicrobial activity.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity.

General Synthetic Route
The general approach involves the reaction of an appropriate aniline derivative with a thiazole-containing electrophile. The following steps outline a common synthetic pathway:

  • Formation of Thiazole Ring : The initial step often involves the synthesis of the thiazole moiety through cyclization reactions involving sulfur and nitrogen-containing precursors.
  • N-Alkylation : The next step is the N-alkylation of the aniline derivative with an ethyl halide or similar reagent to introduce the ethyl group linked to the thiazole.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity samples for further testing.

Case Studies

Several case studies illustrate the application of this compound in research:

StudyFocusFindings
Evren et al. (2019)Anticancer ActivityNovel thiazole-integrated compounds showed significant selectivity against cancer cell lines with IC50 values indicating strong cytotoxic effects .
Zhang et al. (2018)Antimicrobial PropertiesSynthesized phenylthiazole derivatives exhibited good to moderate antibacterial activity against multiple strains .
Hawe & Sutter (2008)Protein CharacterizationUtilized thiazole derivatives as fluorescent probes for studying protein interactions .

Mechanism of Action

The mechanism of action of 2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The thiazole ring in the compound is known to interact with various biological targets, including proteins and nucleic acids, which can result in the modulation of biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituent positions, heterocyclic systems, or functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents on Benzene Thiazole Substitution Molecular Weight (g/mol) Key Features/Applications References
2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline 2-methyl 2-yl ~259.35 Base structure; potential bioactive
3-Iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline 3-iodo 2-yl 330.19 Halogenated analog; discontinued
2-Iodo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline 2-iodo 4-yl (with methyl) 330.19 Thiazole methylated; iodine at benzene
2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide 2-methylphenyl (via acetamide) 2-yl 232.30 Amide derivative; structural similarity to penicillin
3-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline 3-methyl Thiophene (sulfur heterocycle) ~243.34 Thiophene vs. thiazole comparison

Key Observations:

These halogens may influence reactivity in cross-coupling reactions or binding affinity in biological targets . Positional Isomerism: Substitution at the benzene’s 2- vs. 3-position (e.g., 2-methyl vs. 3-methyl) alters steric hindrance and electronic distribution, impacting interactions in catalytic or receptor-binding environments .

Heterocyclic Variations: Thiazole vs. Thiophene: Replacing the thiazole with a thiophene (as in 3-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline) removes the nitrogen atom, reducing hydrogen-bonding capacity and altering aromaticity. This change could affect solubility and bioactivity .

Functional Group Differences: Amide vs. Amine: The acetamide derivative () replaces the ethylamine group with an acetamide, introducing a carbonyl group.

Biological Activity

2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is an organic compound with the molecular formula C12H14N2S. It features a thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, which contributes significantly to its biological activity. The thiazole moiety enhances the compound's potential reactivity and pharmacological properties, making it a focus of medicinal chemistry research.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity . The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including:

  • SK-Hep-1 (liver cancer)
  • MDA-MB-231 (breast cancer)
  • NUGC-3 (gastric cancer)

In studies, compounds structurally related to this compound have shown promising results in inhibiting cell proliferation. For instance, compounds with similar thiazole structures demonstrated IC50 values indicating significant cytotoxicity against these cell lines .

The mechanism of action for this compound likely involves:

  • Binding to Enzymes: The thiazole ring may interact with specific enzymes by binding to their active sites, modulating their activity and influencing various biochemical pathways.
  • Induction of Apoptosis: Some studies suggest that related compounds induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and Bcl-2 inhibition .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Key aspects include:

  • The presence of the thiazole ring is critical for enhancing anticancer activity.
  • Substituents on the phenyl ring can modulate potency; for example, methyl groups at specific positions enhance cytotoxic effects .

Comparative Analysis of Related Compounds

The following table summarizes some structurally related compounds and their unique features:

Compound NameStructureUnique Features
3-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]anilineC12H14N2SExplored for antimicrobial activity
4-methyl-N-(thiazol-2-yl)anilineC11H12N2SShows anti-cancer properties
N-(thiazol-2-yl)-p-toluidineC11H12N2SInvestigated for anti-inflammatory effects

These compounds share structural similarities with this compound and exhibit diverse biological activities based on their specific substitutions .

Study 1: Cytotoxicity Assessment

In a study assessing the anticancer potential of thiazole derivatives, this compound was evaluated alongside other thiazole-containing compounds. The MTT assay revealed that this compound exhibited significant cytotoxicity against the MDA-MB-231 cell line with an IC50 value comparable to established chemotherapeutics .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of thiazole derivatives. It was found that compounds like this compound could inhibit Bcl-2 protein interactions, promoting apoptosis in cancer cells. This study utilized molecular dynamics simulations to elucidate binding interactions at a molecular level .

Q & A

Basic: What are the recommended synthetic routes for 2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline, and what key reaction conditions should be optimized?

Answer:
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:

  • Step 1: Formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones. For example, 2-aminothiazole intermediates can be synthesized using sodium azide and catalysts under elevated temperatures (80–100°C) in solvents like dimethylformamide (DMF) .
  • Step 2: Alkylation or reductive amination to introduce the N-[1-(1,3-thiazol-2-yl)ethyl] group. For instance, reaction with 2-bromoethylamine derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Step 3: Final coupling with 2-methylaniline via nucleophilic substitution or Schiff base formation, often requiring anhydrous conditions and catalysts like Pd/XPhos for cross-coupling .

Critical Parameters to Optimize:

  • Temperature control during cyclization to avoid side reactions.
  • Solvent purity (e.g., DMF or acetic acid) to prevent by-products.
  • Catalytic efficiency (e.g., Pd catalysts for C–N coupling).

Basic: How can crystallographic techniques like single-crystal X-ray diffraction determine this compound’s structure?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation:

Crystallization: Grow high-quality crystals using vapor diffusion (e.g., ethanol/water mixtures) .

Data Collection: Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion .

Structure Solution: Employ direct methods (SHELXS) or charge-flipping (SHELXD) for phase determination .

Refinement: Refine atomic positions and thermal parameters with SHELXL, ensuring R-factor convergence below 5% .

Table 1: Typical Crystallographic Data for Analogous Compounds

ParameterValueSource
Space groupP2₁/c
R-factor<0.05
Bond length precision±0.002 Å

Advanced: How to resolve discrepancies between spectroscopic data and crystallographic findings?

Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or experimental artifacts:

  • Tautomerism: Use variable-temperature NMR to detect equilibrium states. For thiazole derivatives, the thione-thiol tautomer can shift NMR peaks .
  • Thermal Motion: Compare X-ray thermal parameters with DFT-calculated vibrational modes to identify disordered regions .
  • Sample Purity: Validate via HPLC-MS; impurities (e.g., oxidation by-products) may skew spectroscopic data .

Example: In hydrolysis studies, UV-Vis spectra (λmax = 270 nm) may conflict with X-ray bond lengths; this can arise from solvation effects, resolved by refining the solvent model in SHELXL .

Advanced: What strategies improve yields in multi-step syntheses of thiazole derivatives?

Answer:

  • Flow Chemistry: Continuous reactors minimize intermediate degradation (e.g., 20% yield increase in azide cyclization) .
  • Microwave Assistance: Accelerate slow steps (e.g., Pd-catalyzed coupling at 90°C for 3 hours vs. 24 hours conventionally) .
  • Workup Optimization: Use biphasic extraction (e.g., ethyl acetate/water) to isolate sensitive intermediates .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Hazards: Skin/eye irritation (Category 2), potential sensitizer .
  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods for reactions releasing volatile by-products (e.g., H₂S in thiazole synthesis) .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the thiazole ring’s electronic environment influence reactivity?

Answer:

  • Electron-Deficient Nature: The thiazole’s electronegative N and S atoms direct electrophilic substitution to the 5-position. DFT calculations show a LUMO density of −3.2 eV at C5, favoring reactions with electrophiles like NO₂⁺ .
  • Coordination Chemistry: The thiazole N can act as a ligand for transition metals (e.g., Pd), enabling catalytic applications .

Basic: Which analytical techniques confirm structure and purity?

Answer:

  • NMR: ¹H/¹³C NMR (δ 7.3–8.1 ppm for aromatic protons; δ 165 ppm for C=N) .
  • Mass Spectrometry: ESI-MS (m/z 231.1 for [M+H]⁺).
  • HPLC: Purity >98% using C18 columns (ACN/water gradient) .

Advanced: How to computationally predict stability under varying pH?

Answer:

  • pKa Prediction: Use software like MarvinSuite to calculate thiazole N pKa (~2.5), indicating protonation in acidic conditions .
  • Hydrolysis Modeling: MD simulations in explicit solvent (e.g., water/DMSO) show degradation pathways at pH < 3 .

Basic: How to address crystallization challenges?

Answer:

  • Solvent Screening: Test polar aprotic mixtures (e.g., DMF/ether).
  • Seeding: Introduce microcrystals to induce nucleation .
  • Slow Cooling: Reduce temperature by 0.5°C/hour to grow larger crystals .

Advanced: How does thiazole tautomerism affect spectroscopic characterization?

Answer:

  • NMR Splitting: Thione-thiol tautomerism broadens NH peaks (δ 10–12 ppm). Locking the tautomer via methylation (e.g., CH₃I) simplifies spectra .
  • IR Spectroscopy: C=S stretches (1050–1250 cm⁻¹) vs. C–SH (2550 cm⁻¹) distinguish tautomers .

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